

Introduction: The Analytical Imperative for Novel Synthetic Intermediates

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Compound of Interest

Compound Name: 2-((Piperidin-3-yloxy)methyl)pyridine

CAS No.: 933716-44-0

Cat. No.: B1520193

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In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). **2-((Piperidin-3-yloxy)methyl)pyridine** is a heterocyclic compound of interest, potentially serving as a crucial building block in the synthesis of novel therapeutics. Its structure, featuring a pyridine ring linked via an ether bridge to a piperidine moiety, presents a unique analytical challenge requiring orthogonal methods for unambiguous identification and purity assessment.

This application note provides a detailed guide for the analysis of this compound, leveraging two of the most powerful techniques in modern analytical chemistry: High-Performance Liquid Chromatography (HPLC) for purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[1][2] As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a validated analytical strategy, grounded in fundamental chemical principles to ensure trustworthy and reproducible results.

Compound Profile:

- IUPAC Name: **2-((Piperidin-3-yloxy)methyl)pyridine**
- Molecular Formula: C₁₁H₁₆N₂O
- Molecular Weight: 192.26 g/mol
- Chemical Structure:

Part 1: Purity Determination and Quantification by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components in a mixture.[3] For a compound like **2-((Piperidin-3-yloxy)methyl)pyridine**, a reversed-phase HPLC (RP-HPLC) method is optimal. This approach separates molecules based on their hydrophobic interactions with a nonpolar stationary phase, making it ideal for analyzing organic molecules with moderate polarity.[4]

Causality in Method Development

The choice of a C18 column is based on its versatility and strong hydrophobic retention, suitable for the aromatic pyridine and aliphatic piperidine rings. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the main compound while also separating potentially more or less polar impurities. The addition of an acid modifier, such as 0.1% formic acid, is critical. It serves to protonate the basic nitrogen atoms in the pyridine and piperidine rings, which minimizes peak tailing and ensures sharp, symmetrical peaks by preventing unwanted interactions with residual silanols on the stationary phase. A detection wavelength of 254 nm is selected as it is a common wavelength where pyridine-containing compounds exhibit strong UV absorbance.

Experimental Protocol: HPLC Purity Analysis

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **2-((Piperidin-3-yloxy)methyl)pyridine** sample.

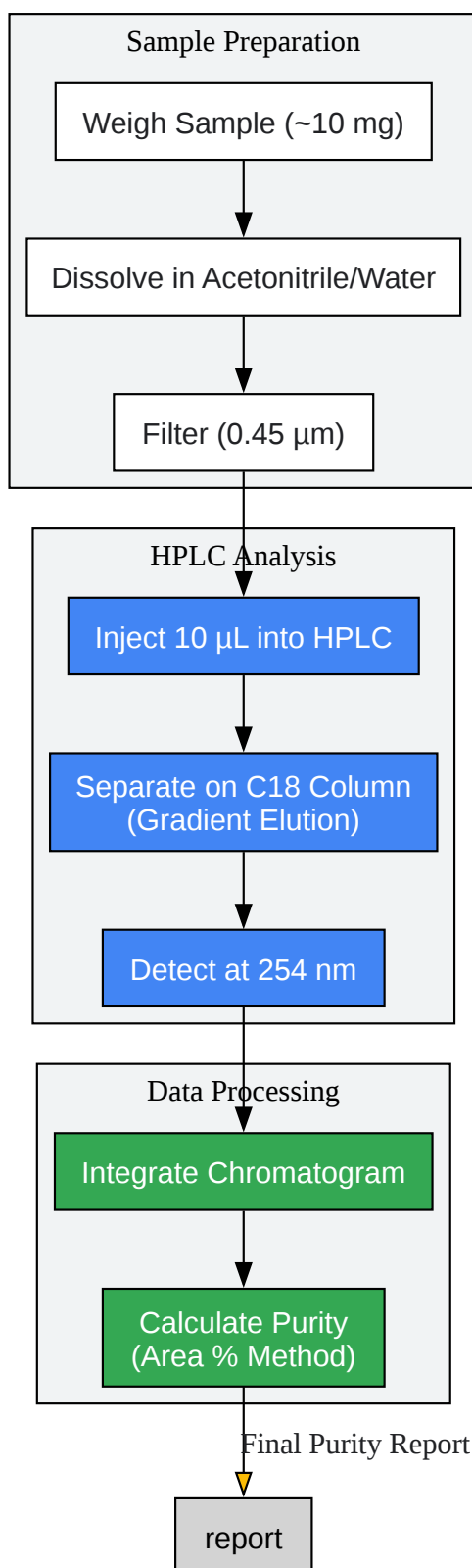
- Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of ~1 mg/mL.
- Vortex the solution until the sample is fully dissolved.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial to remove any particulate matter.
- Instrumentation and Conditions:
 - The following table summarizes the instrumental parameters for the HPLC analysis.

Parameter	Value
HPLC System	A standard HPLC system with a quaternary pump, autosampler, and DAD or UV detector.
Column	C18, 4.6 mm x 150 mm, 5 μm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	5% B to 95% B over 15 minutes; hold at 95% B for 2 minutes; return to 5% B over 1 minute; hold for 2 minutes for re-equilibration.
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}\text{C}$
Detection Wavelength	254 nm
Injection Volume	10 μL

- Data Analysis:
 - Integrate all peaks in the resulting chromatogram.
 - Calculate the purity of the main peak using the area percent method:

- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Analysis



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Caption: A flowchart of the HPLC purity analysis workflow.

Part 2: Structural Confirmation by NMR Spectroscopy

While HPLC provides excellent data on purity, it does not confirm the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (specifically ^1H and ^{13}C).^{[5][6]} It is used to confirm the identity of a compound by mapping its atomic framework.^[7]

Causality in Method Development

The choice of a deuterated solvent, such as Chloroform-d (CDCl_3), is standard for ^1H NMR as it dissolves a wide range of organic compounds and its residual proton signal (at ~ 7.26 ppm) does not typically interfere with signals from the analyte. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0.00 ppm. For a molecule with the complexity of **2-((Piperidin-3-yloxy)methyl)pyridine**, both ^1H and ^{13}C NMR are necessary. ^1H NMR confirms the number of different types of protons and their connectivity through spin-spin coupling, while ^{13}C NMR confirms the number of unique carbon atoms in the molecule.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl_3) containing 0.03% TMS.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation and Acquisition:
 - Spectrometer: 400 MHz (or higher) NMR Spectrometer.
 - ^1H NMR Acquisition:

- Acquire the spectrum using a standard single-pulse experiment.
- Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled experiment (e.g., zgpg30).
 - A higher number of scans will be required due to the lower natural abundance of ¹³C.
- Data Analysis:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Reference the ¹H spectrum to the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants to assign signals to the corresponding protons in the molecular structure.
 - Compare the number of signals in the ¹³C spectrum with the number of expected unique carbons.

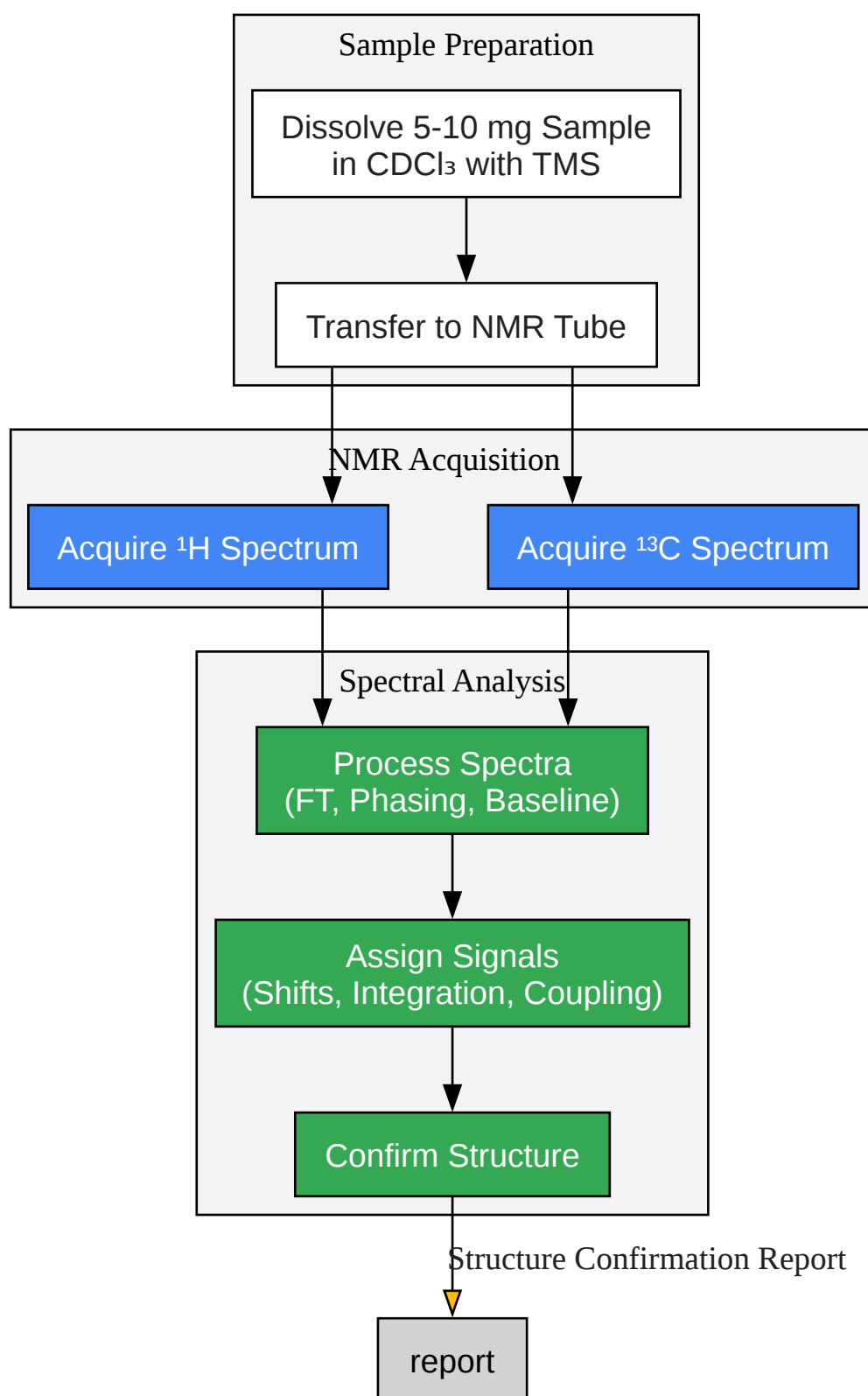
Predicted NMR Spectral Data

The following table summarizes the expected chemical shifts and multiplicities for the key protons in the structure. This serves as a validation checklist when analyzing the acquired spectrum.

Protons	Predicted δ (ppm)	Multiplicity	Integration
Pyridine-H6	~8.5 - 8.6	Doublet (d)	1H
Pyridine-H4	~7.6 - 7.8	Triplet of d (td)	1H
Pyridine-H3, H5	~7.1 - 7.4	Multiplet (m)	2H
O-CH ₂ -Py	~4.6 - 4.8	Singlet (s)	2H
Piperidine-O-CH	~3.8 - 4.1	Multiplet (m)	1H
Piperidine-NH	Variable (broad)	Singlet (s, br)	1H
Piperidine-CH ₂	~1.5 - 3.2	Multiplets (m)	8H

- ¹³C NMR Prediction: A total of 11 distinct signals are expected, corresponding to the 11 unique carbon atoms in the molecule.

Workflow for NMR Structural Analysis



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Caption: A flowchart of the NMR structural analysis workflow.

Conclusion

The combination of reversed-phase HPLC and high-field NMR spectroscopy provides a comprehensive and reliable strategy for the analytical characterization of **2-((Piperidin-3-yloxy)methyl)pyridine**. The HPLC method is robust for determining chemical purity with high precision, while the NMR protocols offer an unambiguous confirmation of the compound's molecular structure. Adherence to these detailed methodologies will ensure that researchers, scientists, and drug development professionals can confidently assess the quality and identity of this important synthetic intermediate, supporting the advancement of pharmaceutical research and development.

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